2-Amino-3-tert-butylbenzoic acid
Overview
Description
2-Amino-3-tert-butylbenzoic acid: is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the tert-butyl group at the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-tert-butylbenzoic acid typically involves the following steps:
Nitration of tert-butylbenzene: tert-Butylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-tert-butyl-2-nitrobenzene.
Reduction of nitro group: The nitro group in 3-tert-butyl-2-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-Amino-3-tert-butylbenzene.
Carboxylation: The final step involves the carboxylation of 2-Amino-3-tert-butylbenzene using carbon dioxide under high pressure and temperature in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-tert-butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxyl group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Nitro-3-tert-butylbenzoic acid.
Reduction: 2-Amino-3-tert-butylbenzyl alcohol.
Substitution: N-acyl-2-amino-3-tert-butylbenzoic acid or N-alkyl-2-amino-3-tert-butylbenzoic acid.
Scientific Research Applications
2-Amino-3-tert-butylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-3-tert-butylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-tert-butylbenzoic acid
- 2-Amino-5-tert-butylbenzoic acid
- 2-Amino-6-tert-butylbenzoic acid
Uniqueness
2-Amino-3-tert-butylbenzoic acid is unique due to the specific positioning of the amino and tert-butyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, differentiating it from other similar compounds.
Biological Activity
2-Amino-3-tert-butylbenzoic acid (CAS Number: 917874-35-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound consists of a benzoic acid core with an amino group at the 2-position and a tert-butyl group at the 3-position. The presence of the amino group enables the formation of hydrogen bonds, which can influence interactions with biological molecules. The tert-butyl group introduces steric hindrance, potentially affecting the compound's reactivity and interaction with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding, while the tert-butyl group modifies the compound's spatial configuration. These interactions can modulate biochemical pathways, leading to observed biological effects such as antimicrobial and anti-inflammatory activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies focusing on bacterial strains such as Escherichia coli, it was found to inhibit biofilm formation without affecting bacterial growth . This suggests potential applications in combating antibiotic resistance by targeting virulence factors rather than bacterial viability.
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is emerging evidence supporting the anti-inflammatory effects of this compound. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in therapeutic contexts, particularly in conditions characterized by chronic inflammation .
Case Studies and Experimental Data
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Antibiofilm Activity : A study demonstrated that derivatives of this compound significantly reduced pilus formation in uropathogenic E. coli. The compounds were evaluated using hemagglutination assays, revealing a decrease in agglutination ability, indicative of reduced pili expression .
Compound HA Titer Reduction Effect on Pili Formation Compound 3 5 Significant reduction Compound 20 5 Significant reduction EC240 (Control) 2.5 Stronger effect - Cytotoxicity Assessment : In vitro studies utilizing MTT assays assessed the cytotoxicity of various analogs derived from this compound. Results indicated lower cytotoxicity against normal human fibroblast cells compared to other tested compounds, highlighting its potential safety profile for therapeutic use .
- Synthesis and Structure-Activity Relationships (SAR) : Systematic modification of the compound's structure provided insights into its SAR, revealing that specific substitutions at the C-2 position significantly influenced biological activity. This information is crucial for optimizing compound efficacy .
Properties
IUPAC Name |
2-amino-3-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAVMCVYYHOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435621 | |
Record name | 2-amino-3-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917874-35-2 | |
Record name | 2-amino-3-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-tert-butylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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